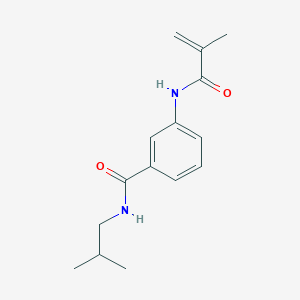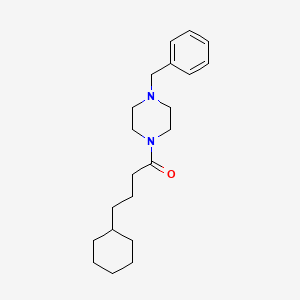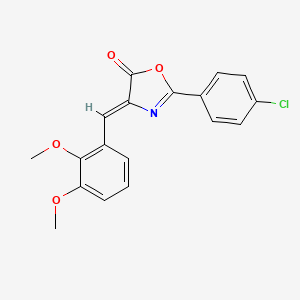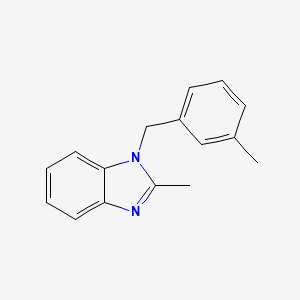
3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a derivative of acrylamide and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. In addition, 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of tumor growth, and neuroprotection. 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide in lab experiments is its potential therapeutic applications in cancer treatment and neuroprotection. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide, including further research into its mechanism of action, optimization of its therapeutic potential, and development of new derivatives with improved properties. In addition, 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide could be studied for its potential applications in other fields of medicine, such as cardiovascular and metabolic diseases.
Métodos De Síntesis
3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide can be synthesized using various methods, including the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde followed by the reaction of the resulting compound with acryloyl chloride. Another synthesis method involves the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxylic acid hydrazide followed by the reaction of the resulting compound with acryloyl chloride. Both of these methods result in the formation of 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment and neuroprotection. Studies have shown that 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide can induce apoptosis in cancer cells and inhibit tumor growth. In addition, 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-8-5-13(6-9-15)7-10-16(19)18-12-14-4-2-3-11-17-14/h2-11H,12H2,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLCIWVKPTZBLQ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)

![1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone](/img/structure/B5718292.png)



![4-(3-chloro-4-methylphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5718338.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)




![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)